4-Bromo-3,5-dimethyl-1H-indazole
Description
4-Bromo-3,5-dimethyl-1H-indazole is a heterocyclic aromatic compound featuring a bromine atom at the 4-position and methyl groups at the 3- and 5-positions of the indazole core. The bromine atom enhances reactivity in cross-coupling reactions, while the methyl groups influence steric and electronic properties, impacting solubility, stability, and crystallinity .
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZIVUWZRXGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method, adapted from the synthesis of 4-bromo-5-methyl-1H-indazole, involves a three-step sequence:
-
Lithium reagent formation : 2-bromo-4-fluoro-3,5-dimethyltoluene reacts with LDA in tetrahydrofuran (THF) at −78°C to generate a stabilized lithium intermediate.
-
Formylation : The lithium intermediate reacts with dimethylformamide (DMF) to introduce a formyl group.
-
Cyclization : Methoxylamine hydrochloride facilitates oxime formation, followed by hydrazine hydrate-induced ring closure to yield the indazole core.
Critical Parameters
Table 1: Optimized Conditions for LDA-Mediated Synthesis
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | LDA | THF | −78°C | 2 h | 87.6% |
| 2 | DMF | THF | −78→25°C | 2 h | 89.9% |
| 3 | NH₂NH₂ | THF | 100°C | 16 h | 72.3% |
Advantages and Limitations
-
Advantages : High regioselectivity due to directed ortho-metalation; scalable for industrial production.
-
Limitations : Requires cryogenic conditions and stringent moisture control, increasing operational complexity.
Diazonium Salt Cyclization
Reaction Mechanism
This approach, modified from Ambeed’s protocol for 5-methyl-4-bromo-1H-indazole, involves:
-
Diazotization : 3,5-dimethyl-2-aminobromobenzene reacts with sodium nitrite (NaNO₂) in hydrofluoric acid (HBF₄) at 0°C to form a diazonium salt.
-
Cyclization : Crown ether (18-C-6) and potassium acetate in chloroform induce thermal decomposition of the diazonium salt, facilitating indazole ring formation.
Optimization Insights
Table 2: Diazonium Cyclization Parameters
| Parameter | Value |
|---|---|
| Starting material | 3,5-dimethyl-2-aminobromobenzene |
| Diazotization agent | NaNO₂/HBF₄ |
| Cyclization solvent | Chloroform |
| Temperature | 0°C → 25°C |
| Yield | 95.3% |
Scalability Considerations
-
Safety : Diazonium salts require careful handling due to explosive potential at elevated temperatures.
-
Purification : Silica gel chromatography ensures high purity (>97%) but adds cost for large-scale production.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indazole ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 4-azido-3,5-dimethyl-1H-indazole or 4-thio-3,5-dimethyl-1H-indazole.
Oxidation: Formation of 3,5-dimethyl-1H-indazole-4-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-1H-indazole.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active indazole derivatives.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atom and methyl groups contribute to its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Based Brominated Derivatives
Compounds 16 , 17 , and 18 from are sulfonamide-functionalized pyrazoles with bromo and dimethyl substituents. Key comparisons include:
- Impact of Substituents : The sulfonamide group in Compounds 16–18 lowers melting points compared to simpler bromo-dimethyl analogs due to reduced crystallinity. For this compound, the absence of polar groups like sulfonamide may result in higher thermal stability .
- Reactivity : Bromine at the 4-position in pyrazoles () facilitates nucleophilic substitution, but steric hindrance from methyl groups may slow reactivity compared to unsubstituted analogs .
Indole and Imidazole Derivatives
and describe brominated indole-imidazole hybrids (e.g., 8 , 9 , 10 ). Key differences include:
- Electronic Effects : The indazole core is less electron-rich than indole-imidazole hybrids, reducing participation in charge-transfer interactions but enhancing stability under acidic conditions .
- Synthetic Utility : Indole-imidazole derivatives show broader biological activity, whereas this compound may serve as a more specialized intermediate due to steric constraints .
Reactivity in Cross-Coupling Reactions
highlights challenges in coupling reactions with 4-bromo-3,5-dimethylisoxazole due to catalyst poisoning by methyl groups . By analogy:
- Steric Hindrance : The 3,5-dimethyl groups in this compound likely impede metal catalyst access to the bromine atom, reducing efficiency in Suzuki or Ullmann couplings.
- Mitigation Strategies : Using bulky ligands (e.g., SPhos) or elevated temperatures may improve reactivity, as seen in related systems .
Substituent Effects on Physical and Spectral Properties
Melting Points and Crystallinity
- Methyl Groups: Compounds with 3,5-dimethyl substituents (e.g., Compound 16, m.p. 200–201°C ) exhibit higher melting points than monosubstituted analogs due to symmetry-enhanced crystallinity.
- Bromine Position : Para-bromine (4-position) in indazole vs. meta-bromine in 3,5-dinitroaniline derivatives (, m.p. 207°C ) shows how electron-withdrawing groups increase melting points via dipole interactions.
Spectroscopic Signatures
Biological Activity
4-Bromo-3,5-dimethyl-1H-indazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom and two methyl groups attached to the indazole ring. This unique structure contributes to its reactivity and biological properties. The presence of bromine enhances the compound's ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Target Pathways
Research indicates that this compound can inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 μM. It is believed to exert its effects by blocking the G0–G1 phase of the cell cycle. Additionally, it may interact with key biochemical pathways such as the PI3K/AKT/PTEN/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Biological Activities
-
Anticancer Activity :
- Studies have shown that derivatives of indazole, including this compound, possess significant anticancer properties. For instance, flow cytometry results indicated that this compound can accelerate apoptosis in cancer cell lines .
- In vivo studies demonstrated tumor growth suppression in mice treated with this compound .
-
Antimicrobial Properties :
- The compound has exhibited antimicrobial activity against various bacterial strains. It was found to be effective against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibition concentrations (MICs) lower than those of common antibiotics like vancomycin .
- The mechanism of action appears to differ from traditional antibiotics, potentially offering a new avenue for treating resistant bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF cell line | <1 | |
| Antimicrobial | Staphylococcus aureus | <0.5 | |
| Antimicrobial | E. coli | 200 | |
| Antimicrobial | Pseudomonas aeruginosa | 500 |
Case Study: Anticancer Efficacy
A notable study involved the administration of this compound in tumor-bearing mice. The results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Synthesis and Industrial Applications
The synthesis of this compound typically involves bromination processes under controlled conditions to ensure high yield and purity. In industrial settings, continuous flow reactors are employed to optimize production efficiency while minimizing safety risks associated with chemical handling.
Q & A
Q. How can reaction mechanisms for this compound functionalization be elucidated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
